Cas no 1955498-81-3 ({7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine)

Technical Introduction: {7,7-Difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine is a fluorinated bicyclic amine compound featuring a strained oxabicyclo[4.1.0]heptane scaffold. The presence of two fluorine atoms at the 7-position enhances its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. The oxirane ring fused to the cyclohexane core introduces reactivity for further functionalization, while the primary amine group provides a versatile handle for derivatization. This structure is particularly useful in the design of bioactive molecules, leveraging its unique conformational rigidity and fluorination effects to modulate pharmacokinetic properties such as metabolic stability and membrane permeability. Its synthetic utility lies in its ability to serve as a building block for complex heterocycles and targeted molecular frameworks.
{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine structure
1955498-81-3 structure
商品名:{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine
CAS番号:1955498-81-3
MF:C7H11F2NO
メガワット:163.165148973465
MDL:MFCD30181093
CID:5240570
PubChem ID:122360510

{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine 化学的及び物理的性質

名前と識別子

    • 2-Oxabicyclo[4.1.0]heptane-1-methanamine, 7,7-difluoro-
    • {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine
    • MDL: MFCD30181093
    • インチ: 1S/C7H11F2NO/c8-7(9)5-2-1-3-11-6(5,7)4-10/h5H,1-4,10H2
    • InChIKey: NTMISQSYYKJABA-UHFFFAOYSA-N
    • ほほえんだ: C12(CN)C(C1(F)F)CCCO2

{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-300824-0.25g
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine
1955498-81-3 95.0%
0.25g
$1249.0 2025-03-19
Enamine
EN300-300824-0.5g
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine
1955498-81-3 95.0%
0.5g
$1302.0 2025-03-19
Enamine
EN300-300824-2.5g
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine
1955498-81-3 95.0%
2.5g
$2660.0 2025-03-19
Enamine
EN300-300824-0.1g
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine
1955498-81-3 95.0%
0.1g
$1195.0 2025-03-19
Enamine
EN300-300824-10.0g
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine
1955498-81-3 95.0%
10.0g
$5837.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548326-1g
(7,7-Difluoro-2-oxabicyclo[4.1.0]Heptan-1-yl)methanamine
1955498-81-3 98%
1g
¥12001 2023-02-28
Enamine
EN300-300824-5.0g
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine
1955498-81-3 95.0%
5.0g
$3935.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548326-250mg
(7,7-Difluoro-2-oxabicyclo[4.1.0]Heptan-1-yl)methanamine
1955498-81-3 98%
250mg
¥10815 2023-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1548326-500mg
(7,7-Difluoro-2-oxabicyclo[4.1.0]Heptan-1-yl)methanamine
1955498-81-3 98%
500mg
¥9873 2023-02-28
Enamine
EN300-300824-0.05g
{7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl}methanamine
1955498-81-3 95.0%
0.05g
$1140.0 2025-03-19

{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine 関連文献

{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamineに関する追加情報

Professional Introduction to {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine (CAS No. 1955498-81-3)

{7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine} (CAS No. 1955498-81-3) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its intricate bicyclic structure and fluorinated substituents, exhibits unique chemical properties that make it a promising candidate for various applications in drug development and biochemical studies.

The molecular framework of {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine consists of a bicyclic system with a seven-membered ring containing two oxygen atoms and two fluorine atoms at the 7th positions. This structural motif imparts exceptional stability and reactivity, making it an attractive scaffold for designing novel therapeutic agents. The presence of the amine functional group at the 1-position further enhances its potential as a precursor for bioactive molecules.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate metabolic pathways and enhance drug bioavailability. The fluorine atoms in {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine contribute to its lipophilicity and metabolic stability, which are critical factors in drug design. These properties have been extensively studied in the context of developing antiviral, anticancer, and anti-inflammatory agents.

One of the most compelling aspects of {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine is its potential as a building block for more complex pharmacophores. Researchers have leveraged its structural features to develop derivatives with enhanced pharmacological activity. For instance, modifications at the amine group have led to the synthesis of novel compounds that exhibit potent inhibitory effects on specific enzymes implicated in diseases such as diabetes and neurodegenerative disorders.

The synthesis of {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis techniques, have been employed to construct the desired molecular architecture efficiently.

Recent studies have highlighted the role of {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine in developing next-generation antibiotics. Its structural complexity allows for the creation of molecules that can interact with bacterial enzymes in unique ways, potentially overcoming resistance mechanisms associated with existing antibiotics. This has opened up new avenues for combating multidrug-resistant pathogens.

The pharmacokinetic profile of {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine has also been thoroughly investigated to optimize its therapeutic potential. Preclinical studies have demonstrated its favorable biodistribution and low toxicity profile, suggesting its suitability for further clinical development.

As research in medicinal chemistry continues to evolve, the demand for innovative molecular scaffolds like {7,7-difluoro-2-oxabicyclo4.1.0heptan-1-yl}methanamine is expected to rise significantly. Its unique structural features and versatile reactivity make it a valuable asset in the quest for novel therapeutic interventions across various disease domains.

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